(1-Fluorocyclobutyl)methanamine chemical properties and structure
(1-Fluorocyclobutyl)methanamine chemical properties and structure
An In-depth Technical Guide to (1-Fluorocyclobutyl)methanamine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of (1-Fluorocyclobutyl)methanamine, a valuable building block for medicinal chemistry and drug discovery. We will delve into its core chemical properties, predict its spectroscopic signatures, propose a logical synthetic route, and discuss its strategic application in the development of novel therapeutics. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage the unique structural and physicochemical attributes of this fluorinated scaffold.
Introduction: The Strategic Value of Fluorinated Scaffolds
The incorporation of fluorine into small molecules is a cornerstone of modern medicinal chemistry.[1][2] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, membrane permeability, pKa, and binding affinity.[2] When combined with a cyclobutyl ring, a rigid and three-dimensional scaffold, the resulting motif offers a powerful tool to explore novel chemical space. (1-Fluorocyclobutyl)methanamine provides these advantages in a compact, amine-functionalized package, making it an attractive starting point for library synthesis and lead optimization.
Molecular Structure and Physicochemical Properties
(1-Fluorocyclobutyl)methanamine is a primary amine featuring a fluorine atom at the quaternary C1 position of the cyclobutyl ring. This substitution pattern is key to its utility, as the fluorine atom can exert a significant electronic influence on the adjacent aminomethyl group and the ring structure itself. The compound is most commonly supplied and handled as its hydrochloride salt to improve stability and handling characteristics.[3][4]
Structural and Physicochemical Data Summary
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| Molecular Formula | C₅H₁₀FN | C₅H₁₁ClFN | [5] |
| Molecular Weight | 103.14 g/mol | 139.60 g/mol | [3] |
| Monoisotopic Mass | 103.07973 Da | - | [5] |
| CAS Number | 1380569-79-1 (Illustrative) | 1462885-81-9 | [3] |
| SMILES | C1CC(C1)(CN)F | C1CC(C1)(CN)F.[H]Cl | [5] |
| InChI Key | RZWAZRQVBUSOLT-UHFFFAOYSA-N | - | [5] |
| Predicted XlogP | 0.4 | - | [5] |
| Storage Conditions | - | 2-8°C, Keep dry and cool | [3][6] |
Note: Experimental physical properties such as melting point and boiling point are not consistently reported in publicly available literature and are typically found on supplier-specific Certificates of Analysis.
Predicted Spectroscopic Profile
While experimental spectra for this specific molecule are not widely published, a competent chemist can predict the key analytical signatures based on its structure.[7][8] This predictive analysis is crucial for reaction monitoring and quality control during synthesis.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic peaks for a primary amine.
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N-H Stretch: A pair of medium-intensity, sharp bands between 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the -NH₂ group.[7]
-
C-H Stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutyl ring and methylene group.
-
N-H Bend: A scissoring vibration typically appearing in the 1590-1650 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption in the 1000-1400 cm⁻¹ range, which can be complex due to coupling with other vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
-CH₂-N: The protons on the carbon adjacent to the nitrogen will be deshielded, likely appearing as a singlet or a narrowly coupled multiplet in the 2.5-3.0 δ range.[7]
-
-NH₂: The amine protons will appear as a broad singlet that can exchange with D₂O.[7] Its chemical shift is variable and depends on concentration and solvent, typically ranging from 1.0-3.5 δ.
-
Cyclobutyl Protons: The ring protons will exhibit complex multiplet patterns in the 1.5-2.5 δ range due to diastereotopicity and complex coupling.
-
-
¹³C NMR:
-
C-F: The carbon atom bonded to fluorine will show a large chemical shift (typically 80-100 ppm) and will appear as a doublet due to one-bond C-F coupling (¹JCF ≈ 180-250 Hz).
-
C-N: The methylene carbon attached to the amine will be found in the 40-50 ppm range.
-
Cyclobutyl Carbons: The remaining ring carbons will appear in the aliphatic region (15-35 ppm), with their shifts and couplings influenced by the fluorine substituent.
-
-
¹⁹F NMR:
-
A single resonance, likely a multiplet due to coupling with the neighboring ring protons, would confirm the presence of the fluorine atom.
-
Mass Spectrometry (MS)
In mass spectrometry, alkylamines characteristically undergo α-cleavage.[7]
-
Molecular Ion (M⁺): A peak at m/z = 103 for the free base.
-
Alpha-Cleavage: The primary fragmentation pathway would involve the loss of the cyclobutyl ring to form a stabilized [CH₂=NH₂]⁺ ion at m/z = 30. A complementary fragmentation would be the loss of the aminomethyl radical, leading to a fluorocyclobutyl cation at m/z = 73.
Proposed Synthetic Pathway: A Retrosynthetic Approach
A robust synthesis is essential for the reliable supply of any chemical building block. While proprietary methods exist, a plausible and scalable laboratory synthesis can be designed using established organic chemistry principles.
Retrosynthetic Analysis
The primary amine can be retrosynthetically disconnected to a nitrile or an oxime, which in turn can be derived from a ketone. This leads back to a key intermediate: 1-fluorocyclobutanecarbonitrile or 1-fluorocyclobutanone.
Caption: Retrosynthetic analysis of (1-Fluorocyclobutyl)methanamine.
Experimental Protocol: A Hypothetical Step-by-Step Synthesis
This proposed workflow provides a logical sequence for producing the target compound from commercially available cyclobutanone.
-
Step 1: Synthesis of 1-hydroxycyclobutanecarbonitrile.
-
To a stirred solution of cyclobutanone in a suitable solvent (e.g., ethanol/water), add potassium cyanide (KCN) followed by the slow addition of an acid (e.g., HCl) at 0-5°C.
-
Causality: This is a standard cyanohydrin formation. The acidic conditions generate HCN in situ, which then attacks the carbonyl carbon. The reaction must be performed in a well-ventilated fume hood due to the high toxicity of HCN.
-
Monitor the reaction by TLC or GC-MS until the starting ketone is consumed.
-
Work up by neutralizing the acid and extracting the product into an organic solvent.
-
-
Step 2: Fluorination to form 1-fluorocyclobutanecarbonitrile.
-
Dissolve the crude 1-hydroxycyclobutanecarbonitrile from Step 1 in an anhydrous, aprotic solvent like dichloromethane (DCM).
-
Cool the solution to -78°C and slowly add a deoxyfluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
-
Causality: DAST is an effective reagent for converting hydroxyl groups to fluorines via a nucleophilic substitution mechanism. The low temperature is critical to control the reaction's exothermicity and prevent side reactions.
-
Allow the reaction to warm slowly to room temperature and stir overnight.
-
Quench the reaction carefully by pouring it into a saturated aqueous solution of sodium bicarbonate. Extract and purify the fluorinated nitrile by column chromatography.
-
-
Step 3: Reduction to (1-Fluorocyclobutyl)methanamine.
-
Dissolve the purified 1-fluorocyclobutanecarbonitrile in an anhydrous ether (e.g., THF or diethyl ether).
-
Add this solution dropwise to a stirred suspension of a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in the same solvent at 0°C.
-
Causality: LiAlH₄ is a potent hydride source capable of reducing nitriles directly to primary amines. The reaction is highly exothermic and releases hydrogen gas, requiring an inert atmosphere (e.g., nitrogen or argon) and careful temperature control.
-
After the addition is complete, allow the mixture to reflux gently for several hours to ensure complete reduction.
-
Cool the reaction and perform a Fieser workup by sequentially adding water, 15% NaOH solution, and then more water to quench the excess LiAlH₄ and precipitate aluminum salts, which can then be filtered off.
-
The resulting amine can be isolated from the filtrate and, if desired, converted to its HCl salt for improved stability by bubbling dry HCl gas through an ethereal solution of the free base.
-
Caption: Proposed synthetic workflow for (1-Fluorocyclobutyl)methanamine.
Applications in Drug Discovery and Medicinal Chemistry
The title compound is not an active pharmaceutical ingredient itself but rather a strategic building block. Its value lies in the combination of the fluorocyclobutyl core and the reactive primary amine handle.
-
Metabolic Blocking: The C-F bond is exceptionally strong and resistant to oxidative metabolism by cytochrome P450 enzymes. Placing the fluorine at the C1 position can shield the cyclobutyl ring from metabolic attack, potentially increasing the half-life of a drug candidate.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can lower the pKa of the primary amine. This reduction in basicity can be beneficial for improving oral bioavailability by reducing positive charge at physiological pH, which may otherwise hinder membrane permeability. A study on 3-fluorocyclobutylamines showed a pKa reduction of about 0.8 units compared to their non-fluorinated analogs.[9]
-
Conformational Rigidity: The cyclobutyl ring is a conformationally constrained scaffold. Incorporating it into a molecule reduces the number of rotatable bonds, which can lock in a bioactive conformation, improve binding affinity, and enhance selectivity for the target protein.
-
Vector for Further Synthesis: The primary amine is a versatile functional group that can be readily derivatized into amides, sulfonamides, ureas, and other functional groups common in drug molecules, allowing for the rapid generation of compound libraries for screening.
Safety and Handling
(1-Fluorocyclobutyl)methanamine hydrochloride is an irritant and should be handled with appropriate personal protective equipment (PPE).[4]
-
Hazard Statements:
-
Handling Precautions:
-
Storage:
In case of accidental exposure, follow standard first-aid measures: flush eyes with water for several minutes, wash skin with soap and water, and move to fresh air if inhaled.[10] Seek medical attention if irritation persists.
References
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- (1-Fluorocyclobutyl)
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- (3-Fluorophenyl)-(1-phenylcyclobutyl)methanamine. PubChem.
- (1-Cyclobutyl-1H-imidazol-5-yl)
- Methenamine Hippurate Safety D
- Methanamine, 1-fluoro-. PubChem.
- 4-Fluorobenzylamine Safety D
- Methenamine Hippurate Safety D
- 1-(2-Fluorocyclobutyl)-N-methylmethanamine Hydrochloride. ChemSrc.
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- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.
- (1-Fluorocyclopropyl)methanamine. BLD Pharm.
- Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.
- Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry.
- Spectroscopy of Amines. Chemistry LibreTexts.
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
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